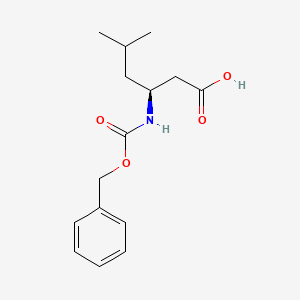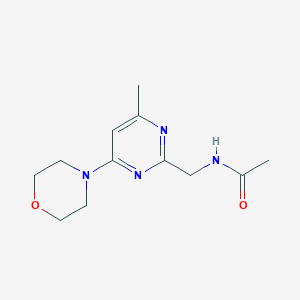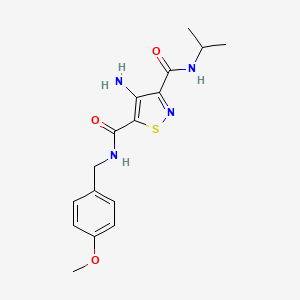![molecular formula C12H14BrN3O2 B2820563 tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate CAS No. 1935349-92-0](/img/structure/B2820563.png)
tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate” is a chemical compound with the CAS Number: 1935349-92-0 . It has a molecular weight of 312.17 . The compound is an off-white solid and is stored at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-7-16-8(13)5-4-6-10(16)14-9/h4-7H,1-3H3,(H,15,17) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been synthesized via C–C bond cleavage promoted by I2 and TBHP . 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Physical and Chemical Properties Analysis
The compound is an off-white solid with a molecular weight of 312.17 . It is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Studies
The chemical structure of tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate suggests its utility in the synthesis of complex organic compounds. For instance, the preparation and study of derivatives, such as 1,8-di(pyrid-2'-yl)carbazoles, involve methodologies that could potentially utilize similar compounds for their synthesis, highlighting the importance of this compound in the creation of molecules with favorable intramolecular hydrogen bonding for enhanced emission intensity and complexation with metals like Pd(II) (Mudadu, Singh, & Thummel, 2008). Such compounds can serve as intermediates in the synthesis of molecules with interesting optical and electronic properties, useful in materials science and catalysis.
Pharmaceutical and Biomedical Applications
Compounds structurally related to this compound, such as N-heterocyclic carbene complexes based on palladium, gold, and silver, exhibit significant anticancer and antimicrobial properties (Ray et al., 2007). These findings underscore the potential of this compound derivatives in the development of novel metallopharmaceutical agents with therapeutic applications against various human diseases.
Catalysis and Materials Science
The synthesis, structures, and catalytic activities of complexes containing pyridine-functionalized N-heterocyclic carbenes demonstrate the versatility of this compound analogs in catalysis (Cheng et al., 2009). Such compounds are valuable for hydrogen transfer reactions, a crucial aspect of organic synthesis and industrial processes. This highlights the role of this compound and its derivatives in facilitating catalytic processes that are fundamental to chemical manufacturing and materials science.
Safety and Hazards
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
The boc group (tert-butyl carbamate) is known to play a pivotal role in the synthesis of multifunctional targets . It is used for the protection of amino functions, which can accommodate two such groups . This dual protection of amines and amides by Boc groups is significant in the synthesis and properties of the compound .
Biochemical Pathways
The imidazo[1,2-a]pyridine scaffold is known to interact with various biochemical pathways, depending on the specific targets of the compound .
Result of Action
Compounds with the imidazo[1,2-a]pyridine scaffold have been shown to exhibit significant activity against various diseases, including tuberculosis .
Properties
IUPAC Name |
tert-butyl N-(5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-7-16-8(13)5-4-6-10(16)14-9/h4-7H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETVWHXKIRPRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN2C(=N1)C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
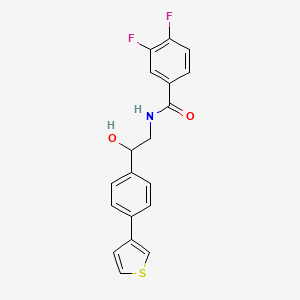
![1-ethyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2820482.png)
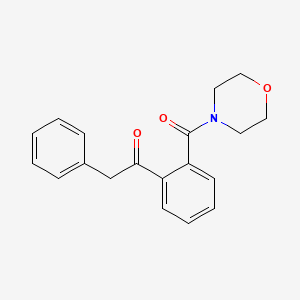
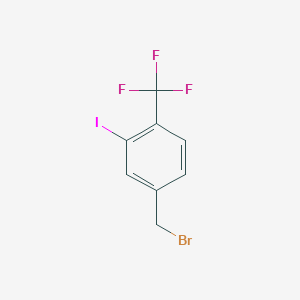
![3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2820486.png)
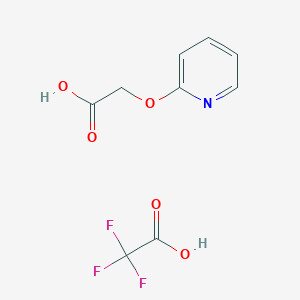
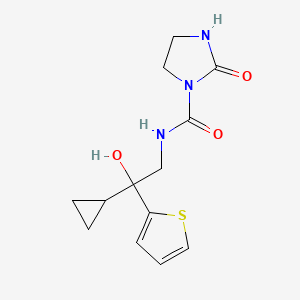
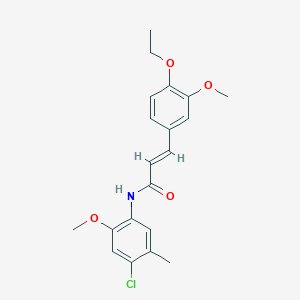
![Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2820491.png)
![methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)
